molecular formula C16H13ClN2O3 B12915222 7-Chloro-3-(4-ethoxyphenyl)quinazoline-2,4(1H,3H)-dione CAS No. 61680-19-1

7-Chloro-3-(4-ethoxyphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B12915222
CAS No.: 61680-19-1
M. Wt: 316.74 g/mol
InChI Key: FKNQCDDVLILMQK-UHFFFAOYSA-N
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Description

7-Chloro-3-(4-ethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(4-ethoxyphenyl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxyaniline and 7-chloroquinazoline.

    Condensation Reaction: The 4-ethoxyaniline undergoes a condensation reaction with 7-chloroquinazoline in the presence of a suitable catalyst, such as polyphosphoric acid or sulfuric acid, to form the desired quinazoline derivative.

    Cyclization: The intermediate product is then subjected to cyclization under controlled conditions, typically involving heating and the use of a dehydrating agent, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-(4-ethoxyphenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

7-Chloro-3-(4-ethoxyphenyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.

    Biological Studies: The compound is used in biological assays to study its effects on various cell lines, including cancer cells and normal cells.

    Drug Development: Researchers investigate its potential as a lead compound for developing new therapeutic agents targeting diseases such as cancer, inflammation, and viral infections.

    Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(4-ethoxyphenyl)quinazoline-2,4(1H,3H)-dione involves:

    Molecular Targets: The compound targets specific enzymes and receptors involved in cellular signaling pathways, such as tyrosine kinases and phosphodiesterases.

    Pathways Involved: It interferes with signaling pathways that regulate cell growth, apoptosis, and differentiation, leading to the inhibition of cancer cell proliferation and induction of cell death.

Comparison with Similar Compounds

Similar Compounds

    7-Chloroquinoline: Known for its antimalarial and anticancer properties.

    4-Ethoxyphenylquinazoline: Explored for its potential in medicinal chemistry.

    Quinazoline-2,4-dione: Studied for its diverse biological activities.

Uniqueness

7-Chloro-3-(4-ethoxyphenyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which confer distinct biological activities and make it a valuable compound for research and drug development.

Properties

CAS No.

61680-19-1

Molecular Formula

C16H13ClN2O3

Molecular Weight

316.74 g/mol

IUPAC Name

7-chloro-3-(4-ethoxyphenyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C16H13ClN2O3/c1-2-22-12-6-4-11(5-7-12)19-15(20)13-8-3-10(17)9-14(13)18-16(19)21/h3-9H,2H2,1H3,(H,18,21)

InChI Key

FKNQCDDVLILMQK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=O

Origin of Product

United States

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